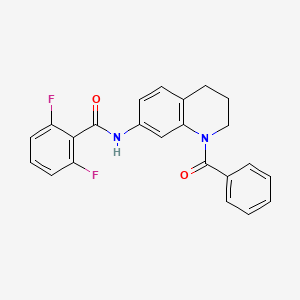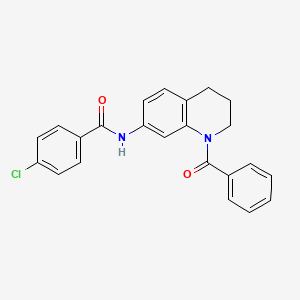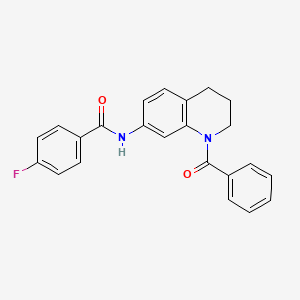
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-difluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-difluorobenzamide (N-BTFQB) is a novel synthetic compound that has recently been studied for its potential applications in scientific research. N-BTFQB is a member of the benzamide family of compounds, and is a structural analogue of the natural product quinoline. It has been shown to possess a variety of physiological and biochemical effects, and has been used in a number of laboratory experiments.
科学研究应用
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-difluorobenzamide has been used in a variety of scientific research applications. It has been used to study the effects of quinoline derivatives on the activity of enzymes, and has been used to study the effects of quinoline derivatives on the expression of certain genes. It has also been used to study the effects of quinoline derivatives on cell signaling pathways, and to study the effects of quinoline derivatives on the regulation of various metabolic pathways. In addition, this compound has been used to study the effects of quinoline derivatives on the regulation of cell proliferation and differentiation.
作用机制
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-difluorobenzamide is not yet fully understood. However, it is believed that this compound binds to certain enzymes and receptors in the body, which results in the modulation of a variety of biochemical and physiological processes. For example, this compound has been shown to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the regulation of inflammation. This compound has also been shown to interact with the G-protein coupled receptor GPR55, which is involved in the regulation of various metabolic processes.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biochemical and physiological effects. It has been shown to possess anti-inflammatory and analgesic effects, as well as anti-cancer effects. It has also been shown to modulate various metabolic pathways, including the regulation of glucose and lipid metabolism. In addition, this compound has been shown to possess antioxidant and neuroprotective effects.
实验室实验的优点和局限性
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-difluorobenzamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and is stable under a variety of conditions. It is also non-toxic and has been shown to possess a variety of biochemical and physiological effects. However, there are also some limitations to the use of this compound in laboratory experiments. For example, its mechanism of action is not yet fully understood, and it has not been extensively studied in vivo.
未来方向
There are a number of potential future directions for the study of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-difluorobenzamide. For example, further research into its mechanism of action is needed in order to fully understand its effects on various biochemical and physiological processes. In addition, further research into its potential therapeutic applications is needed, as well as studies into its potential toxicological effects. Finally, further research into its potential applications in various scientific research fields is needed, in order to fully understand its potential uses.
合成方法
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-difluorobenzamide can be synthesized through a two-step process. The first step involves the condensation reaction of 1-benzoyl-3,4-difluorobenzene and 7-chloro-1,2,3,4-tetrahydroquinoline. This reaction is catalyzed by a Lewis acid, such as zinc chloride, and yields the intermediate N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-difluorobenzene. The second step is an oxidation reaction, which is catalyzed by a strong oxidizing agent such as potassium permanganate. This reaction yields the desired product, this compound.
属性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N2O2/c24-19-11-9-17(13-20(19)25)22(28)26-18-10-8-15-7-4-12-27(21(15)14-18)23(29)16-5-2-1-3-6-16/h1-3,5-6,8-11,13-14H,4,7,12H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLRRRLEJSJTLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-chlorophenyl)acetamide](/img/structure/B6568855.png)
![N-(2-fluorophenyl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6568858.png)
![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-fluorophenoxy)acetamide](/img/structure/B6568863.png)
![7-chloro-2-[(2-fluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6568868.png)
![2-chloro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6568881.png)




![4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-fluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B6568919.png)



